2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.
Uniqueness
2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-7(8)5-4-9-3-2-6(5)10-11/h9H,2-4,8H2,1H3 |
InChI Key |
ZEMXZEBXDXJJHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)N |
Origin of Product |
United States |
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